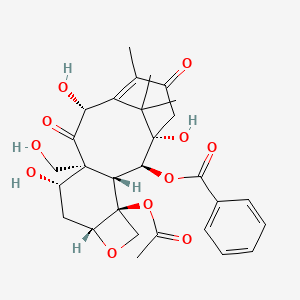
19-Hydroxy-10-deacetyl Baccatin-III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Hydroxy-10-deacetyl Baccatin-III: is a naturally occurring compound extracted from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug. This compound is known for its complex structure and significant role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 19-Hydroxy-10-deacetyl Baccatin-III typically involves the extraction from the needles of Taxus species. The process includes several steps:
Extraction: Ultrasonic-assisted extraction using solvents like ethanol or methanol.
Purification: The extract undergoes purification through chromatography techniques to isolate the desired compound.
Industrial Production Methods: Industrial production often employs biotransformation methods. For instance, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to this compound .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like oxidases or chemical oxidants such as hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products: The reactions typically yield derivatives of 19-Hydroxy-10-deacetyl Baccatin-III with modified functional groups, which can be further utilized in the synthesis of paclitaxel and its analogs .
科学研究应用
Chemical Applications
Synthetic Intermediate:
- 19-Hydroxy-10-deacetyl Baccatin-III is primarily utilized as a precursor in the synthesis of complex diterpenoid compounds, notably paclitaxel. Its unique hydroxylation pattern enhances its reactivity, making it suitable for various synthetic pathways .
Enzyme Studies:
- The compound serves as a substrate in enzyme-catalyzed transformations, aiding in the study of enzymatic mechanisms and the development of biocatalytic processes.
Biological Applications
Anticancer Research:
- It plays a crucial role in the development and production of paclitaxel, which stabilizes microtubules to inhibit cell division and induce apoptosis in cancer cells. This mechanism makes it integral to cancer chemotherapy protocols .
Cytotoxicity Studies:
- This compound has been shown to exhibit significant cytotoxic effects in vitro, particularly when synthesized into derivatives like 19-hydroxydocetaxel. These derivatives are being researched for their potential in treating various cancers .
Pharmaceutical Manufacturing
Large-scale Production:
- The compound is employed in the pharmaceutical industry for the large-scale production of paclitaxel and related compounds. Its extraction from natural sources and subsequent transformation into active pharmaceutical ingredients (APIs) is an area of ongoing research and development .
Case Study 1: Synthesis and Application
A study demonstrated that by using this compound as a starting material, researchers could synthesize 19-hydroxydocetaxel, which showed enhanced cytotoxicity against cancer cell lines compared to its precursors. This finding highlights the compound's potential in developing more effective cancer therapies .
Case Study 2: Enzymatic Transformation
Research involving enzyme-catalyzed transformations has illustrated how this compound can be modified to yield various bioactive compounds. These modifications are crucial for understanding the biochemical pathways involved in paclitaxel biosynthesis and for improving drug efficacy .
作用机制
The mechanism of action of 19-Hydroxy-10-deacetyl Baccatin-III is primarily related to its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
相似化合物的比较
10-Deacetylbaccatin III: Another precursor in the biosynthesis of paclitaxel.
Baccatin III: A closely related compound also involved in the synthesis of paclitaxel.
Uniqueness: 19-Hydroxy-10-deacetyl Baccatin-III is unique due to its specific hydroxylation pattern, which is crucial for the subsequent steps in the biosynthesis of paclitaxel. This hydroxylation enhances its reactivity and suitability as a synthetic intermediate .
属性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALOPRXVBVZSAC-RIFKXWPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













